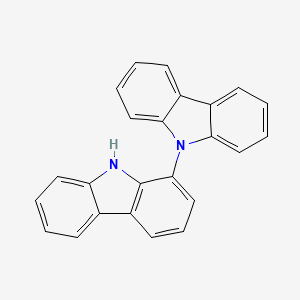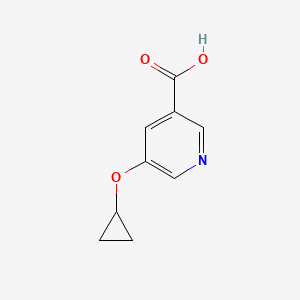
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-pirimidincarboxílico, 2,6-dicloro-, éster 1-metil-etílico es un compuesto químico con la fórmula molecular C8H8Cl2N2O2. Este compuesto es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. La presencia de átomos de cloro en las posiciones 2 y 6 del anillo de pirimidina y el grupo éster en la posición 4 hacen que este compuesto sea único y significativo en varias reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-pirimidincarboxílico, 2,6-dicloro-, éster 1-metil-etílico normalmente implica la esterificación del ácido 2,6-dicloropirimidina-4-carboxílico con isopropanol. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla para asegurar la esterificación completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de sistemas automatizados para el control preciso de parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos es común. Además, se emplean pasos de purificación como la destilación o la cristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-pirimidincarboxílico, 2,6-dicloro-, éster 1-metil-etílico experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de cloro en las posiciones 2 y 6 pueden ser sustituidos por nucleófilos como aminas o tioles.
Hidrólisis: El grupo éster puede hidrolizarse para producir el ácido carboxílico correspondiente.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como la amida de sodio o el tiolato de potasio en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Hidrólisis: Se emplean condiciones ácidas o básicas, utilizando reactivos como el ácido clorhídrico o el hidróxido de sodio, respectivamente.
Oxidación y reducción: Se pueden utilizar agentes oxidantes como el permanganato de potasio o agentes reductores como el hidruro de aluminio y litio en condiciones controladas.
Principales productos formados
Reacciones de sustitución: Los productos incluyen varias pirimidinas sustituidas dependiendo del nucleófilo utilizado.
Hidrólisis: El principal producto es el ácido 2,6-dicloropirimidina-4-carboxílico.
Oxidación y reducción: Los productos varían en función de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 4-pirimidincarboxílico, 2,6-dicloro-, éster 1-metil-etílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Se utiliza en la producción de productos químicos especiales y como bloque de construcción en la síntesis de materiales funcionales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-pirimidincarboxílico, 2,6-dicloro-, éster 1-metil-etílico implica su interacción con dianas moleculares específicas. Los átomos de cloro y el grupo éster contribuyen a su reactividad y capacidad para formar complejos estables con enzimas o receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,6-dicloropirimidina-4-carboxílico: El compuesto padre sin el grupo éster.
Ácido 4-pirimidincarboxílico: Un derivado más simple sin átomos de cloro.
Ácido 2,6-piridindicarboxílico: Un compuesto estructuralmente relacionado con un anillo de piridina en lugar de pirimidina.
Singularidad
El ácido 4-pirimidincarboxílico, 2,6-dicloro-, éster 1-metil-etílico es único debido a la combinación de átomos de cloro y el grupo éster, que confieren propiedades químicas y reactividad distintas. Esto lo hace valioso en aplicaciones sintéticas específicas y contextos de investigación donde estas propiedades son ventajosas.
Propiedades
Número CAS |
92638-07-8 |
|---|---|
Fórmula molecular |
C8H8Cl2N2O2 |
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
propan-2-yl 2,6-dichloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-6(9)12-8(10)11-5/h3-4H,1-2H3 |
Clave InChI |
LTSFAKXUXAKDJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



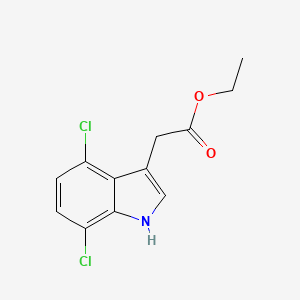
![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
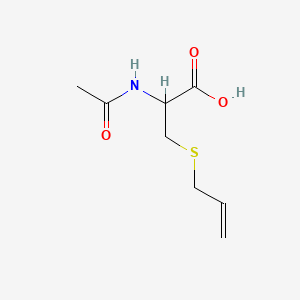

![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)

![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
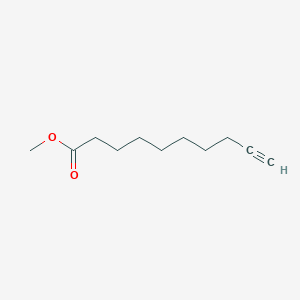
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
